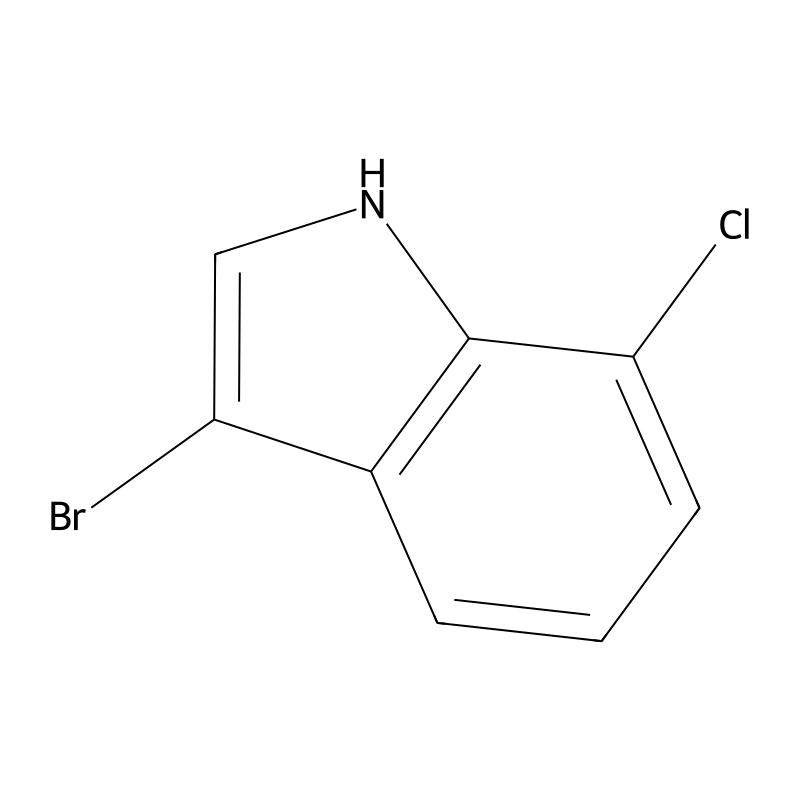

3-Bromo-7-chloroindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals

Scientific Field: Pharmaceutical Chemistry

Application Summary: 3-Bromo-7-chloroindole is utilized in pharmaceuticals due to its structural similarity to naturally occurring indoles, which are key components in many drugs. Its halogenated structure offers potential for creating compounds with high-affinity binding to various receptors .

Methods of Application: In drug synthesis, 3-Bromo-7-chloroindole can be used as a building block. It undergoes various chemical reactions, including coupling and substitution, to create new compounds with potential therapeutic effects .

Results and Outcomes: The derivatives of 3-Bromo-7-chloroindole have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Specific compounds have been synthesized with inhibitory activity against influenza A and Coxsackie B4 virus, showcasing the compound’s potential in antiviral therapies .

Agriculture

Scientific Field: Agrochemistry

Application Summary: In agriculture, derivatives of 3-Bromo-7-chloroindole, like indole-3-acetic acid (IAA), are used as plant growth regulators. These compounds can influence plant growth, development, and behavior .

Results and Outcomes: The application of IAA and its derivatives has been shown to promote root elongation, stem growth, and fruit development, enhancing overall plant productivity .

Materials Science

Scientific Field: Materials Chemistry

Application Summary: 3-Bromo-7-chloroindole is used in materials science for the synthesis of organic compounds with specific electronic and photonic properties. It serves as a precursor for conducting polymers and other advanced materials .

Methods of Application: The compound is incorporated into polymer chains or small molecules through chemical synthesis, often involving palladium-catalyzed coupling reactions.

Results and Outcomes: The resulting materials exhibit unique properties such as conductivity or luminescence, which are valuable for applications in electronics and optoelectronics .

Chemical Synthesis

Scientific Field: Organic Chemistry

Application Summary: 3-Bromo-7-chloroindole is a versatile intermediate in organic synthesis. It is used to construct complex molecular architectures due to its reactivity, particularly in cycloaddition reactions .

Methods of Application: It undergoes reactions such as nucleophilic substitution and metal-catalyzed cross-coupling to form various heterocyclic structures.

Results and Outcomes: The use of 3-Bromo-7-chloroindole has enabled the synthesis of diverse heterocyclic frameworks, which are important in drug development and other chemical industries .

Environmental Science

Scientific Field: Environmental Biotechnology

Application Summary: 3-Bromo-7-chloroindole has been studied for its role in bacterial signaling and its potential use in bioremediation processes .

Methods of Application: Microbial cell factories are engineered to produce halogenated indoles, which can then be used to transform environmental pollutants into less harmful substances.

Results and Outcomes: Studies have shown that certain bacteria can use halogenated indoles to degrade environmental contaminants, thus providing a sustainable method for pollution control .

Biotechnology

Scientific Field: Biotechnological Engineering

Application Summary: In biotechnology, 3-Bromo-7-chloroindole is explored for its antimicrobial properties, particularly against biofilm-forming bacteria .

Methods of Application: The compound is tested against various bacterial strains to assess its efficacy in inhibiting biofilm formation and bacterial growth.

Results and Outcomes: Research indicates that bromoindoles, including 3-Bromo-7-chloroindole, can significantly inhibit biofilm formation and may serve as potential antibiofilm agents .

Food Industry

Scientific Field: Food Chemistry

Application Summary: “3-Bromo-7-chloroindole” is valued in the food industry for its potential use in flavor and fragrance applications. It can be derivatized to produce compounds that enhance the sensory attributes of food products .

Methods of Application: Biocatalytic approaches have been developed to convert “3-Bromo-7-chloroindole” into derivatives that are used as flavoring agents. These processes often involve microbial cell factories that can efficiently produce the desired compounds from simple substrates like glucose or tryptophan .

Results and Outcomes: The derivatives obtained from “3-Bromo-7-chloroindole” have been successfully used to create natural flavorings and fragrances, contributing to the development of new food products with improved taste and aroma profiles .

Perfumery

Application Summary: In perfumery, “3-Bromo-7-chloroindole” derivatives are explored for their unique and appealing scents. These compounds can be used to create sophisticated fragrances with a wide range of olfactory notes .

Methods of Application: The synthesis of fragrance compounds from “3-Bromo-7-chloroindole” involves various organic reactions, including halogenation and oxidation, to achieve the desired scent characteristics .

Results and Outcomes: The application of these derivatives in perfumery has led to the creation of novel fragrances that offer complex and long-lasting scents, enhancing the consumer experience .

Colorants

Scientific Field: Dye Chemistry

Application Summary: “3-Bromo-7-chloroindole” can be used to produce natural colorants. Its derivatives exhibit promising bioactivity and can be applied as dyes in various industries .

Methods of Application: The compound is chemically modified to produce colorants with specific hues and properties. These colorants are then used in textiles, inks, and other materials requiring pigmentation .

Results and Outcomes: The derived colorants from “3-Bromo-7-chloroindole” have been used to dye fabrics and other materials, providing vibrant colors and demonstrating the compound’s versatility as a dye precursor .

Therapeutic Agents

Scientific Field: Medicinal Chemistry

Application Summary: “3-Bromo-7-chloroindole” derivatives possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, which make them potential therapeutic agents .

Methods of Application: These derivatives are synthesized through various chemical reactions and then tested in vitro and in vivo for their pharmacological effects .

Results and Outcomes: Several “3-Bromo-7-chloroindole” derivatives have shown inhibitory activity against a range of diseases, including influenza A and Coxsackie B4 virus, highlighting their potential in developing new treatments .

Quorum Sensing

Scientific Field: Microbiology

Application Summary: “3-Bromo-7-chloroindole” plays a role in bacterial signaling, particularly in quorum sensing (QS), which is a system of stimuli and response correlated to population density .

Methods of Application: Research involves studying the effects of “3-Bromo-7-chloroindole” on bacterial communication and its potential to regulate physiological processes through QS .

Results and Outcomes: The studies suggest that “3-Bromo-7-chloroindole” can influence bacterial behavior, which could lead to new strategies for controlling bacterial populations and treating bacterial infections .

Environmental Pollution Control

Scientific Field: Environmental Chemistry

Application Summary: “3-Bromo-7-chloroindole” is investigated for its use in bioremediation processes to transform environmental pollutants into less harmful substances .

Methods of Application: Microbial cell factories are engineered to utilize “3-Bromo-7-chloroindole” in the degradation of environmental contaminants .

Results and Outcomes: Research indicates that these processes can effectively reduce pollution levels, providing a sustainable method for environmental cleanup .

3-Bromo-7-chloroindole is a halogenated derivative of indole, characterized by the presence of bromine at the third position and chlorine at the seventh position of the indole ring. Its molecular formula is C₈H₅BrClN, with a molecular weight of approximately 230.49 g/mol. This compound is notable for its structural similarity to naturally occurring indoles, which are integral components in various biological systems and pharmaceuticals. The halogen substituents enhance its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .

Currently, there's no data available regarding a specific mechanism of action for 3-bromo-7-chloroindole. Since it serves as a building block for other molecules, its mechanism of action would depend on the final product it's incorporated into.

As with most chemicals, it's advisable to handle 3-bromo-7-chloroindole with appropriate safety precautions. Specific hazard information is not readily available, but general safety practices for handling organic compounds should be followed, including:

- Wearing gloves, safety glasses, and protective clothing

- Working in a well-ventilated fume hood

- Properly disposing of waste according to local regulations

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, allowing for the introduction of various functional groups.

- Metal-Catalyzed Cross-Coupling: Techniques such as Heck reactions and Suzuki-Miyaura couplings are frequently employed to form new carbon-carbon bonds using this compound as a precursor .

- Cycloaddition Reactions: It can also be utilized in cycloaddition reactions to create complex molecular architectures.

These reactions enable the synthesis of diverse derivatives with potential therapeutic applications.

The derivatives of 3-Bromo-7-chloroindole have demonstrated a range of biological activities, including:

- Antiviral Properties: Certain compounds derived from 3-Bromo-7-chloroindole have shown inhibitory activity against viruses such as influenza A and Coxsackie B4, indicating potential applications in antiviral therapies.

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

- Anticancer Activity: Research has suggested that these compounds may possess anticancer properties, making them candidates for further investigation in cancer therapeutics.

3-Bromo-7-chloroindole has several applications across different fields:

- Pharmaceutical Chemistry: It serves as an intermediate in drug development due to its ability to form high-affinity binding compounds for various receptors.

- Agrochemistry: The compound is studied for its potential use in developing agricultural chemicals.

- Environmental Biotechnology: Research indicates its role in bacterial signaling and potential applications in bioremediation processes.

Several compounds share structural similarities with 3-Bromo-7-chloroindole. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-7-chloroindole | 180623-89-6 | 0.95 |

| 5-Chloroindole | 16567-13-8 | 0.93 |

| 5-Bromoindole | 1416438-95-3 | 0.90 |

| 7-Chloroindole | 927800-40-6 | 0.88 |

| 6-Bromoindole | 927800-41-7 | 0.88 |

Uniqueness

What sets 3-Bromo-7-chloroindole apart from these similar compounds is its specific halogenation pattern (bromine at position three and chlorine at position seven), which significantly influences its reactivity and biological activity compared to other indoles. This unique substitution pattern enhances its potential applications in drug synthesis and development.

Molecular Formula and Weight

3-Bromo-7-chloroindole represents a dihalogenated indole derivative with the molecular formula C8H5BrClN and a molecular weight of 230.49 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 78225-46-4 [1] [2] [3]. This heterocyclic aromatic compound belongs to the indole family, characterized by its bicyclic structure consisting of a benzene ring fused to a pyrrole ring [4] [5].

The molecular composition reflects the substitution of two hydrogen atoms from the parent indole molecule (C8H7N, molecular weight 117.15 grams per mole) [4] [6] with halogen atoms: bromine at position 3 and chlorine at position 7 [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-bromo-7-chloro-1H-indole [2] [7].

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrClN [1] [2] |

| Molecular Weight (g/mol) | 230.49 [1] [2] |

| CAS Number | 78225-46-4 [1] [2] |

| IUPAC Name | 3-bromo-7-chloro-1H-indole [2] [7] |

| SMILES | ClC1=CC=C2C(Br)=CNC2=C1 [2] |

| InChI | InChI=1S/C8H5BrClN/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H [2] |

Structural Characteristics and Nomenclature

The indole core structure consists of a bicyclic aromatic system where a six-membered benzene ring is fused to a five-membered nitrogen-containing pyrrole ring [8] [4] [5]. The numbering system for indole follows the International Union of Pure and Applied Chemistry conventions, with the nitrogen atom designated as position 1, and subsequent positions numbered consecutively around the perimeter [5] [9] [6].

In 3-bromo-7-chloroindole, the bromine substituent occupies position 3 of the pyrrole ring, while the chlorine atom is located at position 7 of the benzene ring [1] [2]. The compound maintains the characteristic aromatic properties of the indole system, with the nitrogen lone pair participating in the aromatic π-electron system [4] [9].

The systematic nomenclature reflects the positional substitution pattern, with the prefix "3-bromo-7-chloro" indicating the specific locations of the halogen atoms on the indole scaffold [2] [7]. Alternative names include 3-bromo-7-chloro-1H-indole, emphasizing the tautomeric form where the hydrogen atom is associated with the nitrogen at position 1 [2].

| Position | Description | Ring Type |

|---|---|---|

| 1 | Nitrogen atom (pyrrole ring) | Pyrrole [5] [9] |

| 2 | Carbon adjacent to nitrogen | Pyrrole [5] [9] |

| 3 | Carbon in pyrrole ring (Br location) | Pyrrole [5] [9] |

| 4 | Carbon in benzene ring | Benzene [5] [9] |

| 5 | Carbon in benzene ring | Benzene [5] [9] |

| 6 | Carbon in benzene ring | Benzene [5] [9] |

| 7 | Carbon in benzene ring (Cl location) | Benzene [5] [9] |

Comparative Analysis with Related Halogenated Indoles

3-Bromo-7-chloroindole exhibits distinct structural and physical properties when compared to other halogenated indole derivatives [10] [11]. The presence of two different halogen atoms creates a unique substitution pattern that influences both molecular weight and electronic properties [10] [12].

Monohalogenated indoles such as 5-bromoindole (molecular weight 196.04 grams per mole, melting point 90-92°C) [13] [14] and 4-chloroindole (molecular weight 151.59 grams per mole) [15] [16] demonstrate the incremental effect of halogen substitution on molecular mass. The dihalogenated nature of 3-bromo-7-chloroindole results in a significantly higher molecular weight compared to these single-substitution analogues [1] [2].

7-Chloroindole, sharing the chlorine substitution position with the target compound, has a molecular weight of 151.59 grams per mole and a melting point of 55-58°C [17] [15]. The additional bromine atom in 3-bromo-7-chloroindole increases the molecular weight by approximately 79 atomic mass units, reflecting the mass contribution of bromine (79.90 atomic mass units) minus the displaced hydrogen atom [1] [2].

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| 3-Bromo-7-chloroindole | C8H5BrClN [1] [2] | 230.49 [1] [2] | 78225-46-4 [1] [2] | Not available |

| 5-Bromoindole | C8H6BrN [13] [14] | 196.04 [13] [14] | 10075-50-0 [13] [14] | 90-92 [13] [14] |

| 6-Bromoindole | C8H6BrN [18] | 196.04 [18] | 52415-29-9 [18] | Not available |

| 4-Chloroindole | C8H6ClN [15] [16] | 151.59 [15] [16] | 25235-85-2 [15] [16] | Liquid at room temperature [15] |

| 7-Chloroindole | C8H6ClN [17] | 151.59 [17] | 53924-05-3 [17] | 55-58 [17] |

| Indole (unsubstituted) | C8H7N [4] [6] | 117.15 [4] [6] | 120-72-9 [4] [6] | 52.5 [4] |

The electronic effects of halogen substitution vary significantly based on position and halogen type [10] [11]. Research demonstrates that halogenated indoles exhibit altered reactivity patterns compared to the unsubstituted parent compound [10] [11]. Studies on enzymatic halogenation of indoles reveal that position 3 is particularly susceptible to electrophilic substitution, making it a common site for halogen incorporation [10].

Stereochemical Considerations

3-Bromo-7-chloroindole maintains the planar aromatic character typical of indole derivatives [12] [19]. The compound does not possess stereogenic centers, as both halogen substituents are attached to sp2-hybridized carbon atoms within the aromatic system [12] [19]. The molecular geometry preserves the coplanar arrangement of the fused ring system, with minimal deviation from planarity [12] [19].

Crystallographic studies of related halogenated indoles demonstrate that the indole ring system typically exhibits root mean square deviations from planarity of less than 0.02 Ångströms [19]. The halogen substituents do not significantly distort the aromatic framework, maintaining the delocalized π-electron system essential for aromatic stability [12] [19].

The electronic effects of the halogen substituents influence the molecular electrostatic potential and charge distribution within the aromatic system [20]. Computational studies indicate that halogen substitution affects the frontier molecular orbital energies, with electron-withdrawing groups like chlorine and bromine lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [20].

| Halogen | Electronegativity | Atomic Radius (Å) | Inductive Effect | Mesomeric Effect |

|---|---|---|---|---|

| Fluorine | 3.98 | 0.64 | Strong electron-withdrawing | Weak electron-donating |

| Chlorine | 3.16 | 0.99 | Moderate electron-withdrawing | Weak electron-donating |

| Bromine | 2.96 | 1.14 | Moderate electron-withdrawing | Weak electron-donating |

| Iodine | 2.66 | 1.33 | Weak electron-withdrawing | Weak electron-donating |